Cas no 1033745-26-4 ((2-(Methylamino)pyrimidin-5-yl)boronic acid)

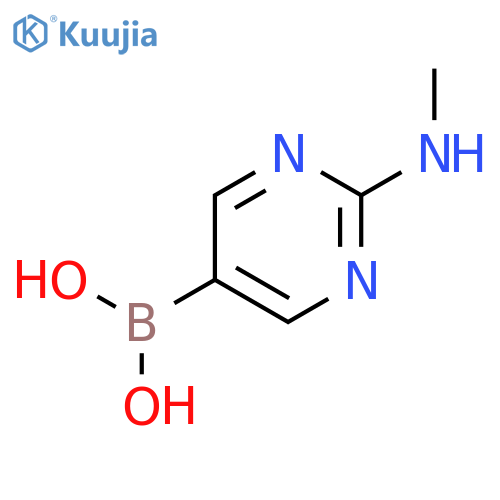

1033745-26-4 structure

商品名:(2-(Methylamino)pyrimidin-5-yl)boronic acid

CAS番号:1033745-26-4

MF:C5H8BN3O2

メガワット:152.946920394897

MDL:MFCD16618931

CID:840060

PubChem ID:53216304

(2-(Methylamino)pyrimidin-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-(Methylamino)pyrimidin-5-yl)boronic acid

- 2-(METHYLAMINO)PYRIMIDIN-5-YLBORONIC ACID

- AG-L-20163

- AK-90667

- ANW-53731

- CTK4A2032

- MolPort-015-142-824

- SureCN1964299

- [2-(methylamino)pyrimidin-5-yl]boronic acid

- C5H8BN3O2

- FCH925262

- AM86232

- OR360335

- AX8229313

- Z6658

- ST24020167

-

- MDL: MFCD16618931

- インチ: 1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9)

- InChIKey: KZFJQCSGYDFCRC-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1=C([H])N=C(N=C1[H])N([H])C([H])([H])[H])O[H]

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- トポロジー分子極性表面積: 78.3

(2-(Methylamino)pyrimidin-5-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271357-1 g |

2-(Methylamino)pyrimidin-5-ylboronic acid, 95%; . |

1033745-26-4 | 95% | 1g |

€637.00 | 2023-04-26 | |

| eNovation Chemicals LLC | Y1047486-5g |

2-(Methylamino)pyrimidin-5-ylboronic acid |

1033745-26-4 | 95% | 5g |

$560 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0294-1G |

(2-(methylamino)pyrimidin-5-yl)boronic acid |

1033745-26-4 | 95% | 1g |

¥ 2,013.00 | 2023-04-03 | |

| TRC | M333320-100mg |

2-(Methylamino)pyrimidin-5-ylboronic Acid |

1033745-26-4 | 100mg |

$ 160.00 | 2022-06-03 | ||

| TRC | M333320-50mg |

2-(Methylamino)pyrimidin-5-ylboronic Acid |

1033745-26-4 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Enamine | EN300-151935-0.05g |

[2-(methylamino)pyrimidin-5-yl]boronic acid |

1033745-26-4 | 0.05g |

$294.0 | 2023-05-25 | ||

| Enamine | EN300-151935-1.0g |

[2-(methylamino)pyrimidin-5-yl]boronic acid |

1033745-26-4 | 1g |

$350.0 | 2023-05-25 | ||

| abcr | AB271357-250 mg |

2-(Methylamino)pyrimidin-5-ylboronic acid, 95%; . |

1033745-26-4 | 95% | 250mg |

€339.50 | 2023-04-26 | |

| Enamine | EN300-151935-100mg |

[2-(methylamino)pyrimidin-5-yl]boronic acid |

1033745-26-4 | 100mg |

$308.0 | 2023-09-27 | ||

| Enamine | EN300-151935-1000mg |

[2-(methylamino)pyrimidin-5-yl]boronic acid |

1033745-26-4 | 1000mg |

$350.0 | 2023-09-27 |

(2-(Methylamino)pyrimidin-5-yl)boronic acid 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1033745-26-4 ((2-(Methylamino)pyrimidin-5-yl)boronic acid) 関連製品

- 756817-82-0([2-(dimethylamino)pyrimidin-5-yl]boronic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1033745-26-4)(2-(Methylamino)pyrimidin-5-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):558.0